(2S,4S)-1-(tert-butoxycarbonyl)-4-(methylsulfonyl)pyrrolidine-2-carboxylic acid
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylsulfonyl substituent at the 4S position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, peptide mimetics, and PROTACs (PROteolysis-Targeting Chimeras).
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVKDKLIASJMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Protection
A common starting material is Boc-protected 4-hydroxyproline derivatives, such as N-(tert-butoxycarbonyl)-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid. This compound is prepared by hydrolysis of lactone intermediates or direct Boc protection of hydroxyproline, yielding a white solid with high enantiomeric purity and good yield (e.g., 71-92%).
Conversion of 4-Hydroxy to 4-Methylsulfonyl
The 4-hydroxy group is first converted to a good leaving group such as a tosylate or mesylate, followed by substitution with methylsulfinyl or methylsulfonyl groups. For example, tosylation is achieved using p-toluenesulfonyl chloride and 4-dimethylaminopyridine in suitable solvents, with heating for extended periods (up to 48 hours) to afford di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate in moderate to good yields (~66%).
Subsequent nucleophilic substitution with methylsulfinyl or methylsulfonyl reagents under basic conditions introduces the methylsulfonyl group at the 4-position. Strong bases such as sodium hydride or n-butyllithium activate the hydroxyl or tosylate intermediates to form alkoxides or sulfonates, which then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to improve reaction efficiency and selectivity.
Methylsulfonyl Group Installation
Methylsulfonylation can be achieved by oxidation of methylthio intermediates or direct substitution with methylsulfonyl chloride under controlled conditions to avoid racemization. The reaction is typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran, at low to moderate temperatures (0 to 25°C), with careful quenching and work-up to isolate the product as a pure enantiomer.
Final Deprotection and Purification
After methylsulfonyl introduction, the Boc protecting group remains intact to stabilize the nitrogen. Final purification is conducted by column chromatography or preparative high-performance liquid chromatography (HPLC), often using reverse-phase columns with acetonitrile-water gradients containing small amounts of ammonium formate or formic acid to enhance resolution.
Representative Reaction Scheme and Data Table
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of (2S,4S)-4-hydroxyproline | Boc2O, base (e.g., triethylamine), solvent (DCM) | 90-95 | High stereochemical purity |
| 2 | Tosylation of 4-hydroxy group | p-Toluenesulfonyl chloride, 4-dimethylaminopyridine, heat | 60-70 | Tosylate intermediate formed |
| 3 | Nucleophilic substitution with methylsulfonyl species | Sodium hydride or n-BuLi, methylsulfonyl chloride, phase transfer catalyst | 50-65 | Methylsulfonyl group introduced |
| 4 | Purification and isolation | Column chromatography or preparative HPLC | — | Product isolated as white solid |
Research Findings and Analysis
- The use of Boc-L-cis-hydroxyproline as a starting chiral scaffold ensures stereochemical control, avoiding racemization during the methylsulfonylation step.
- Strong bases such as sodium hydride or n-butyllithium are critical to form reactive alkoxide intermediates that facilitate efficient alkylation without compromising stereochemistry.
- Phase transfer catalysts improve reaction rates and selectivity by enhancing the solubility and reactivity of ionic intermediates in organic solvents.
- The methylsulfonyl group introduction is sensitive to reaction conditions; mild temperatures and controlled reagent addition prevent side reactions and racemization.
- Final purification by reverse-phase chromatography yields high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Boc-4-(methylsulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
(4S)-1-Boc-4-(methylsulfonyl)-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-(methylsulfonyl)-L-proline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of the Boc and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 4-Position
The 4-position of the pyrrolidine ring is a key site for functionalization. Below is a comparison of substituents and their impacts:
Key Observations :
- Methylsulfonyl vs. Methoxymethyl : The methylsulfonyl group increases acidity (pKa ~1–2) compared to methoxymethyl (pKa ~3–4), enhancing hydrogen-bond acceptor capacity . This property is critical for binding to serine proteases.
- Fluorine Substituent : Fluorination at the 4-position improves metabolic stability and reduces off-target interactions, as seen in fluorinated proline analogs .
- Aromatic vs. Aliphatic Substituents: Bulky groups like 3-chlorophenoxy () or 2-chloro-5-methylphenoxy () introduce steric hindrance, which can modulate selectivity in kinase inhibitors .
Reactivity Differences :
- The methylsulfonyl group’s strong electron-withdrawing nature accelerates nucleophilic substitution reactions compared to electron-donating groups like methoxymethyl .
- Fluorinated derivatives exhibit slower hydrolysis rates due to the C-F bond’s stability, making them preferred for in vivo applications .
Biological Activity
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methylsulfonyl)pyrrolidine-2-carboxylic acid, identified by CAS number 2306249-60-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant studies and data.
- Molecular Formula : C₁₁H₁₉NO₆S
- Molecular Weight : 293.34 g/mol
- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl substituent, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids or derivatives. A common method includes:
- Starting Material : Boc-L-cis-hydroxyproline.
- Reactions :
- Methyl esterification.
- Protection of hydroxyl groups.
- Methylation and subsequent deprotection steps.
This method is noted for its safety and environmental friendliness compared to previous synthetic routes that involved toxic reagents like methyl iodide .
The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of bioactive compounds. Its structural features suggest potential interactions with various biological targets.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies on related sulfonyl-containing pyrrolidines showed effective inhibition against Gram-positive bacteria .
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's. The introduction of sulfonyl groups has been linked to enhanced activity in modulating gamma-secretase, an enzyme involved in amyloid beta production .
- Pharmacological Applications : The compound's ability to serve as a precursor for various pharmaceutical agents makes it valuable in drug development. Its derivatives have been studied for applications ranging from anti-inflammatory to anticancer therapies .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
